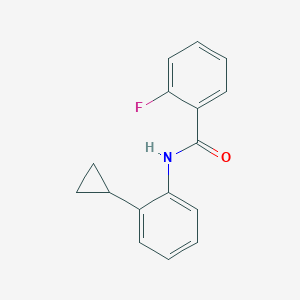![molecular formula C17H21F3N4O2 B14944736 N-[3-(4-morpholinyl)propyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14944736.png)
N-[3-(4-morpholinyl)propyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a benzodiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Final Coupling Step: The final step involves coupling the morpholine derivative with the benzodiazole-trifluoromethyl intermediate under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodiazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
類似化合物との比較
Similar Compounds
- **N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-INDOLE-1-YL]ACETAMIDE
- **N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ACETAMIDE
Uniqueness
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is unique due to the presence of the trifluoromethyl group and the benzodiazole moiety, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C17H21F3N4O2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
N-(3-morpholin-4-ylpropyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C17H21F3N4O2/c18-17(19,20)16-22-13-4-1-2-5-14(13)24(16)12-15(25)21-6-3-7-23-8-10-26-11-9-23/h1-2,4-5H,3,6-12H2,(H,21,25) |
InChIキー |
KKQOXIOQUVUUIJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
![1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14944673.png)
![methyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B14944675.png)
![7-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944679.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B14944684.png)
![Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate](/img/structure/B14944688.png)
![5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B14944692.png)
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}acetamide](/img/structure/B14944694.png)


![2,6-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14944715.png)
![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B14944719.png)
![1-[5-Acetyl-3-methyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B14944726.png)
![1'-ethyl-3'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B14944730.png)
